Allylmethyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

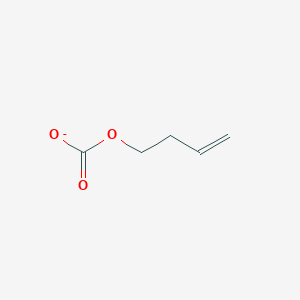

Allylmethyl carbonate is a useful research compound. Its molecular formula is C5H7O3- and its molecular weight is 115.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Allylmethyl carbonate serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

- C–H Allylation : One notable application is in the ruthenium(II)-catalyzed C–H allylation of N,N-dialkylthiobenzamides. This reaction demonstrates high regioselectivity and good yields, making it an efficient method for synthesizing allylated products . The proposed mechanism involves the formation of a stable cyclometallic intermediate followed by transmetalation with this compound.

- Decarboxylative Allylation : this compound has also been utilized in a decarboxylative allylation process involving amino alkanoic acids. This method employs photoredox and palladium catalysis to produce allylated alkanes with carbon dioxide as the sole byproduct, highlighting its efficiency and sustainability .

- Tsuji-Trost Reaction : The Tsuji-Trost allylation involving this compound and ethyl acetoacetate showcases its role in generating complex structures through allylic substitution reactions . This reaction is facilitated by thermodynamic studies indicating favorable conditions for adsorption and reaction.

Pharmaceutical Applications

This compound's role in pharmaceutical chemistry is significant due to its ability to participate in the synthesis of bioactive compounds.

- Synthesis of Benzothiazines : A study demonstrated that various sulfoximines reacted with this compound to yield 1,2-benzothiazines, which are important scaffolds in medicinal chemistry . The reaction conditions were optimized to achieve high yields, underscoring the compound's utility in drug development.

Materials Science

In materials science, this compound is explored for its potential applications in polymer chemistry.

- Polymerization Reactions : Research indicates that this compound can be used as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer chains, potentially enhancing properties such as flexibility and thermal stability.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Catalysts Used | Products Obtained | Yields (%) |

|---|---|---|---|

| C–H Allylation | Ru(II) | Allylated N,N-dialkylthiobenzamides | 59-72 |

| Decarboxylative Allylation | Pd(0) + Photoredox | Allylated alkanes | High |

| Tsuji-Trost Allylation | None | Ethyl acetoacetate derivatives | Variable |

| Synthesis of Benzothiazines | None | 1,2-Benzothiazines | High |

Case Study 1: Ruthenium(II)-Catalyzed C–H Allylation

In a study conducted by Wang et al., the use of this compound in C–H allylation reactions demonstrated high regioselectivity and efficiency. The reaction conditions were optimized using various solvents, leading to successful product formation with yields ranging from 59% to 72% depending on the substrate used .

Case Study 2: Decarboxylative Allylation

A novel approach combining photoredox and palladium catalysis was reported for the decarboxylative allylation of amino acids using this compound. This method produced allylated products efficiently at room temperature while generating carbon dioxide as a byproduct, showcasing an environmentally friendly synthetic route .

Eigenschaften

Molekularformel |

C5H7O3- |

|---|---|

Molekulargewicht |

115.11 g/mol |

IUPAC-Name |

but-3-enyl carbonate |

InChI |

InChI=1S/C5H8O3/c1-2-3-4-8-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1 |

InChI-Schlüssel |

GQQCHPMAXKWHMY-UHFFFAOYSA-M |

Kanonische SMILES |

C=CCCOC(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.